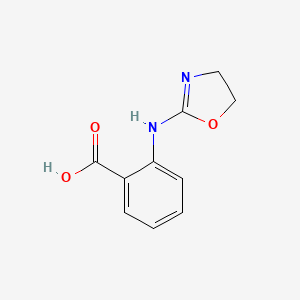
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid is a chemical compound that features both an oxazole ring and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzoic acid derivative, the oxazole ring can be formed through a cyclization reaction involving an amine and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the benzoic acid moiety, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in drug discovery and development.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Mécanisme D'action
The mechanism of action of 2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Para-aminobenzoic acid (PABA): Similar in structure but lacks the oxazole ring.
4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acid: Contains a similar oxazole ring but with different substituents.
Benzoic acid derivatives: Various derivatives with different functional groups attached to the aromatic ring.
Uniqueness
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid is unique due to the presence of both the oxazole ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The oxazole ring enhances its ability to interact with biological targets, while the benzoic acid moiety provides a handle for further chemical modifications .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1,3-oxazol-2-ylamino)benzoic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)7-3-1-2-4-8(7)12-10-11-5-6-15-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Clé InChI |
XGYPRAFTYBLGHQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


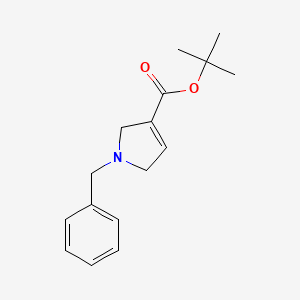
![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)



![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)

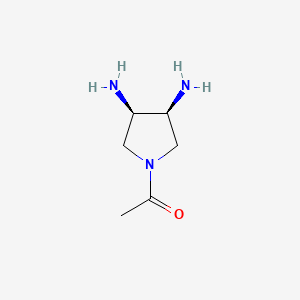

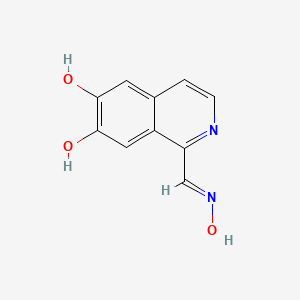
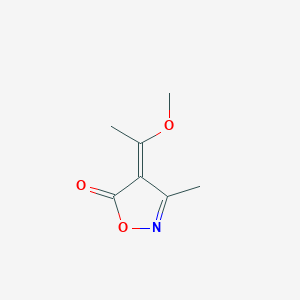
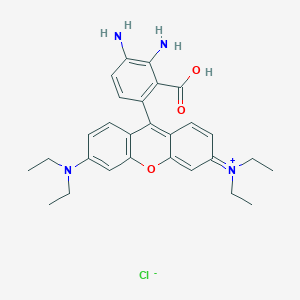
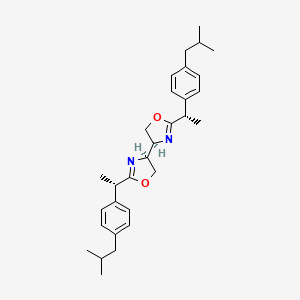
![2-Methylpropyl 2-[1-(4-methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B12871549.png)
